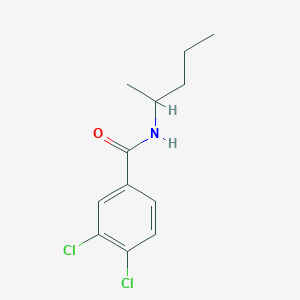

3,4-dichloro-N-(pentan-2-yl)benzamide

Descripción general

Descripción

3,4-dichloro-N-(pentan-2-yl)benzamide is a chemical compound with the molecular formula C12H15Cl2NO . It is also known as NSC405020 .

Molecular Structure Analysis

The molecular structure of 3,4-dichloro-N-(pentan-2-yl)benzamide is defined by its IUPAC name and InChI code: 1S/C12H15Cl2NO/c1-3-4-8(2)15-12(16)9-5-6-10(13)11(14)7-9/h5-8H,3-4H2,1-2H3 (H,15,16) . The molecular weight is 260.16 .Physical And Chemical Properties Analysis

The physical form of 3,4-dichloro-N-(pentan-2-yl)benzamide is solid . It should be stored in a dry room at normal temperature .Aplicaciones Científicas De Investigación

Cancer Research: Inhibiting Tumor Growth

NSC 405020 has been identified as a PEX inhibitor targeting the PEX domain of MT1-MMP . This inhibition is significant because it represses tumor growth and induces a fibrotic DPEX-like tumor phenotype in vivo . The compound does not inhibit the catalytic activity of MMP-2, which allows for specific targeting of MT1-MMP in cancer research .

Molecular Biosensors: Detection of MMP-14

In the field of biosensors, NSC 405020 has been used to improve the electrochemical interaction of MMP-14 with electrode surfaces . By covalently grafting NSC 405020 onto carbon nanotubes (CNTs), researchers have been able to detect and quantify MMP-14 using electrochemical impedance spectroscopy . This application is crucial for monitoring cancer severity and treatment efficacy.

Pharmacology: Protease Inhibition

NSC 405020 serves as an allosteric, reversible, and selective inhibitor of the collagenolytic activity of MT1-MMP . This specificity is particularly useful in pharmacological studies where the inhibition of protease activity is required without affecting other proteases.

Drug Development: Targeting Extracellular Matrix

The compound’s ability to interact with and bind to the PEX domain of MT1-MMP affects the conformation and flexibility of the β-propeller structure . This interaction is vital for the development of drugs targeting the extracellular matrix, which is a key component in various diseases, including cancer and fibrosis.

Chemical Engineering: Surface Modification

NSC 405020 has been utilized in chemical engineering for the surface modification of materials . The covalent attachment of this molecule to surfaces like CNTs demonstrates its potential in creating functionalized materials for various applications, including sensors and drug delivery systems.

Mecanismo De Acción

Target of Action

NSC 405020, also known as 3,4-dichloro-N-pentan-2-ylbenzamide or 3,4-dichloro-N-(pentan-2-yl)benzamide, is a specific inhibitor of MT1-MMP (MMP14) . MT1-MMP is a membrane type-1 matrix metalloproteinase, which plays a crucial role in the degradation of extracellular matrix components, thereby facilitating cellular processes such as migration, invasion, and metastasis .

Mode of Action

NSC 405020 directly interacts with the hemopexin domain (PEX) of MT1-MMP . In other words, NSC 405020 inhibits the non-catalytic functions of MT1-MMP without affecting its enzymatic activity .

Biochemical Pathways

The interaction of NSC 405020 with MT1-MMP affects various biochemical pathways. For instance, it has been reported that NSC 405020 can reduce the expression of full-length and active cleaved Notch3 (NICD3) . This suggests that the compound may influence the Notch signaling pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

It is soluble in dmso and ethanol , which suggests that it could be administered via these solvents

Result of Action

The inhibition of MT1-MMP by NSC 405020 has several cellular effects. For instance, at high levels of MT1-MMP, NSC 405020 (100μM) inhibits cell migration, reducing the migration efficiency by 75% . In vivo studies have shown that NSC 405020 (0.5 mg/kg, intratumoral injection) significantly inhibits tumor growth .

Action Environment

The action of NSC 405020 can be influenced by various environmental factors. For instance, the concentration of MT1-MMP in the cellular environment can affect the compound’s ability to inhibit cell migration

Safety and Hazards

Propiedades

IUPAC Name |

3,4-dichloro-N-pentan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO/c1-3-4-8(2)15-12(16)9-5-6-10(13)11(14)7-9/h5-8H,3-4H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDYECYBETXQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NC(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80323865 | |

| Record name | NSC 405020 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7497-07-6 | |

| Record name | 7497-07-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC 405020 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7497-07-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does NSC-405020 interact with MMP-14 and what are the downstream effects of this interaction?

A1: NSC-405020 specifically targets the hemopexin (PEX) domain of MMP-14. [] This domain is distinct from the catalytic domain and is involved in substrate recognition and protein-protein interactions. By binding to the PEX domain, NSC-405020 prevents MMP-14 from interacting with its substrates, effectively inhibiting its activity. This inhibition can have downstream effects on various cellular processes that MMP-14 is involved in, such as extracellular matrix degradation, tumor angiogenesis, and cancer cell invasion.

Q2: What is the significance of targeting the PEX domain of MMP-14 for therapeutic purposes?

A2: Targeting the PEX domain of MMP-14 offers several advantages. Firstly, it allows for greater specificity compared to targeting the catalytic domain, which is shared by other MMPs. This reduces the likelihood of off-target effects. Secondly, the PEX domain is located on the outer surface of the enzyme, making it more accessible for inhibitor binding. Lastly, the research highlights the potential of using NSC-405020 immobilized on carbon nanotubes (CNTs) for electrochemical detection of MMP-14. [] This suggests a potential application of this interaction in diagnostics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(Dimethylamino)methyl]phenyl]methyl 2-chloro-4-nitrobenzoate;hydrochloride](/img/structure/B537689.png)

![17alpha-Aza-D-homo-5-androseno[16,17-d]isoxazol-3beta-yl acetate](/img/structure/B537739.png)

![4-[[6-benzylsulfanyl-3-(2H-tetrazol-5-ylmethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-yl]amino]-5-methyl-1,2,4-triazole-3-thiol](/img/structure/B537763.png)

![3-[(8R)-8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione](/img/structure/B537867.png)

![(E)-3-[4-[[2-(furan-2-ylsulfonyl-(2-methylpropyl)amino)-5-(trifluoromethyl)phenoxy]methyl]phenyl]prop-2-enoic acid](/img/structure/B538136.png)

![(3S,8abeta)-3alpha-(1-Tosyl-1H-indole-3-ylmethyl)-5-oxohexahydro-5H-oxazolo[3,2-a]pyridine-7alpha-acetic acid methyl ester](/img/structure/B538364.png)